N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a cyclopentyl group attached to an acetamide moiety, which is further linked to a phenylpyridazinyl sulfanyl group. Its molecular structure suggests potential utility in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-bromoacetyl chloride to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 6-phenylpyridazine-3-thiol under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridazinyl derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Utilization in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylpyridazinyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: This compound shares a similar core structure but differs in the oxidation state of the pyridazinyl ring.
N-cyclopentyl-2-(6-phenylpyridazin-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
Uniqueness: N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(18-14-8-4-5-9-14)12-22-17-11-10-15(19-20-17)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUXQIUEJVNHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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